molecular formula C9H8FIO3 B13432300 5-Fluoro-2-iodo-4-methoxyphenylacetic acid

5-Fluoro-2-iodo-4-methoxyphenylacetic acid

Cat. No.: B13432300
M. Wt: 310.06 g/mol
InChI Key: ITQFJZRWDPAMPP-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8FIO3 It is a derivative of phenylacetic acid, characterized by the presence of fluorine, iodine, and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method is the iodination of 5-Fluoro-2-methoxyphenylacetic acid. The process may involve the following steps:

    Starting Material: 5-Fluoro-2-methoxyphenylacetic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-4-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Fluoro-2-iodo-4-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methoxyphenylacetic acid involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyphenylacetic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.

    4-Methoxyphenylacetic acid: Lacks both fluorine and iodine atoms, resulting in different reactivity and applications.

Uniqueness

5-Fluoro-2-iodo-4-methoxyphenylacetic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in various fields of research.

Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

2-(5-fluoro-2-iodo-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8FIO3/c1-14-8-4-7(11)5(2-6(8)10)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)

InChI Key

ITQFJZRWDPAMPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)CC(=O)O)F

Origin of Product

United States

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